5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, an indazole moiety, and a methoxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1H-indazole-6-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving ion channels or enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1H-indazol-6-yl)-2-thiophenesulfonamide
- 4,5-dichloro-N-(1H-indazol-6-yl)-2-methylbenzenesulfonamide
Uniqueness
5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H12ClN3O3S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-13-5-3-10(15)6-14(13)22(19,20)18-11-4-2-9-8-16-17-12(9)7-11/h2-8,18H,1H3,(H,16,17) |
InChI Key |
BOTUSVCERFHUSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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